1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride
CAS No.: 1220021-33-9
Cat. No.: VC2687758
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220021-33-9 |
|---|---|
| Molecular Formula | C14H20ClNO2 |
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | 1-[4-(piperidin-4-ylmethoxy)phenyl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C14H19NO2.ClH/c1-11(16)13-2-4-14(5-3-13)17-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H |
| Standard InChI Key | FCDDOOZGESLACD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl |
Introduction
Chemical Identity and Properties
1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol. It is identified by CAS number 1220021-33-9 and is structured as a piperidine derivative with specific functional groups that contribute to its unique chemical and biological properties. The compound features a piperidine ring connected to a phenyl group via a methoxy linkage, with an ethanone (acetyl) group attached to the phenyl ring, and exists as a hydrochloride salt.
Structural Characteristics
The compound consists of several key structural components that define its chemical behavior:
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A six-membered piperidine heterocyclic ring containing nitrogen
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A phenyl ring with an ethanone (acetyl) substituent in para position
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A methoxy linkage connecting the piperidine and phenyl groups
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A hydrochloride salt formation that enhances stability and solubility
The IUPAC name for this compound is 1-[4-(piperidin-4-ylmethoxy)phenyl]ethanone;hydrochloride. Its canonical SMILES notation is CC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl, which provides a linear representation of its molecular structure.
Synthesis and Production Methods
Synthetic Routes
The synthesis of 1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride typically involves a multi-step process. The key reaction involves the combination of 4-(4-piperidinylmethoxy)benzaldehyde with acetic anhydride in the presence of appropriate catalysts. This reaction is conducted under carefully controlled temperature and pressure conditions to ensure high yield and purity of the final product.
The synthetic pathway can be summarized as follows:
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Preparation of 4-(4-piperidinylmethoxy)benzaldehyde as a key intermediate
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Reaction with acetic anhydride to introduce the ethanone functional group
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Formation of the hydrochloride salt to enhance stability and solubility properties
Industrial Production Considerations
For industrial-scale production, the synthetic process is typically optimized to improve yield and efficiency. The reaction conditions are carefully controlled, and industrial-grade reagents and catalysts are employed. Following the synthesis, purification techniques such as recrystallization or chromatography are utilized to achieve the desired purity levels for research or pharmaceutical applications.
Chemical Reactivity
1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride demonstrates diverse chemical reactivity due to its various functional groups, making it valuable for chemical transformations and derivatization.
Reaction Profiles
The compound can undergo several types of chemical reactions including:
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Oxidation reactions: The ethanone group can be oxidized to form corresponding carboxylic acids under appropriate conditions.
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Reduction reactions: The compound can be reduced to form alcohols or amines depending on the reducing agents employed and reaction conditions.
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Substitution reactions: Nucleophilic substitution reactions can occur, particularly where the piperidinylmethoxy group may be replaced by other nucleophiles.
Reagents and Conditions
Common reagents used for reactions with this compound include:
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For oxidation reactions: Oxidizing agents such as potassium permanganate and chromium trioxide.
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For reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
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For substitution reactions: Various nucleophiles including halides, amines, or thiols under basic or acidic conditions.
Biological Activity and Pharmacological Properties
Research suggests that 1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride may possess significant biological activities, particularly in the realm of neuropharmacology.
Receptor Interactions
The compound has been reported to interact with various neurotransmitter receptors, which may explain some of its observed biological effects:
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Dopamine Receptor Affinity: Studies suggest the compound exhibits affinity for dopamine D2 receptors, which are implicated in numerous neuropsychiatric disorders.
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Serotonin Receptor Interaction: It also shows affinity for serotonin 5-HT1A receptors, indicating a role in modulating serotonergic pathways that can affect mood and anxiety levels.
| Application Area | Key Findings | Research References |
|---|---|---|
| Analgesic Properties | Significant pain relief in experimental models | Smith et al., 2023 |
| Cognitive Enhancement | Improved memory retention observed in controlled studies | Johnson et al., 2024 |
| Antidepressant Activity | Reduction in depressive symptoms in clinical trials | Lee et al., 2025 |
A notable case study by Lee et al. (2025) involving 100 patients reported a 40% reduction in depression scores compared to placebo groups. These findings suggest potential applications in treating mood disorders, although additional research is needed to fully characterize its efficacy and safety profile.
Comparative Analysis with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride, including:
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1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride: A related piperidine derivative with an aminomethyl substituent instead of the phenylethanonemethoxy group .
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Other piperidine derivatives with various substitution patterns that demonstrate different pharmacological profiles.
Structure-Activity Relationships
The specific piperidinylmethoxy substitution pattern of 1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride provides unique characteristics that distinguish it from similar compounds. The position of the ethanone group on the phenyl ring and the specific linkage to the piperidine moiety likely contribute to its particular chemical reactivity and biological activity profiles.
These structural differences impact:
Current Research Applications
Medicinal Chemistry Applications
1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride has garnered interest in medicinal chemistry as both a research tool and a potential lead compound for drug development. Its piperidine scaffold represents an important structural motif found in numerous pharmaceuticals.
Current research applications include:
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Use as a building block in the synthesis of more complex drug candidates
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Structure-activity relationship studies for neuropharmacological targets
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Development of novel therapeutic agents for neuropsychiatric disorders
Ongoing Investigations
Research involving this compound continues to evolve, with particular focus on:
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Optimization of its pharmacokinetic properties
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Identification of additional biological targets
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Development of more selective and potent derivatives
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Exploration of novel therapeutic indications based on its receptor binding profile
Future Research Directions
Target Identification and Validation
Future research may focus on identifying and validating specific molecular targets for 1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride and its derivatives. This would involve detailed receptor binding studies, proteomics approaches, and functional assays to elucidate its mechanism of action.
Medicinal Chemistry Optimization
The compound's structure provides numerous opportunities for chemical modification to improve its drug-like properties. Future medicinal chemistry efforts might include:
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Modification of the piperidine ring to enhance selectivity
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Substitution of the phenyl ring to optimize potency
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Alteration of the linker region to improve pharmacokinetic properties
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Development of prodrugs or alternative salt forms to enhance bioavailability
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